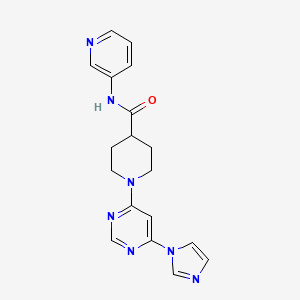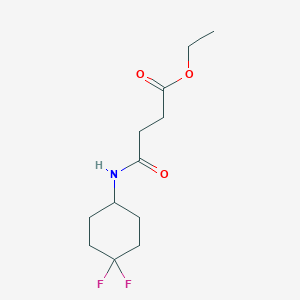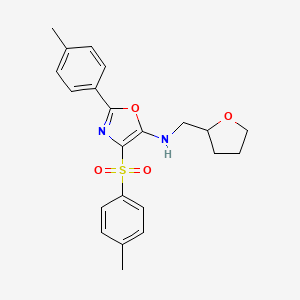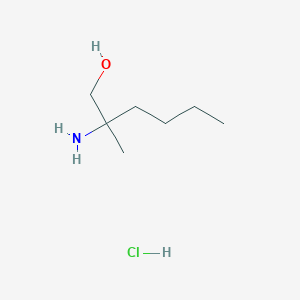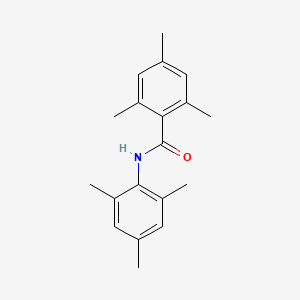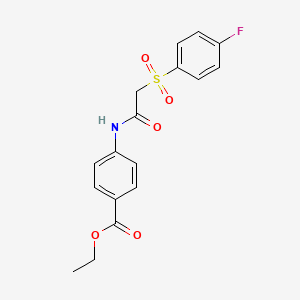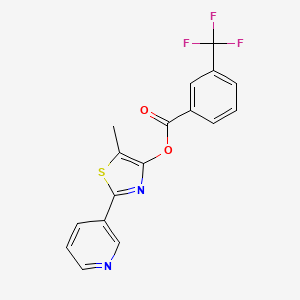
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit potent inhibitory activity against the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate, due to its complex chemical structure, has been the subject of various synthetic and chemical property studies. Research has explored its synthesis through reactions involving different nucleophiles and electrophiles, highlighting its potential in forming multifunctional compounds. For example, reactions with mono- and difunctional nucleophiles have led to the formation of acyclic and heterocyclic derivatives, showcasing its versatility in chemical synthesis (Sokolov & Aksinenko, 2010).
Biological Activities
The compound's derivatives have been evaluated for various biological activities. Antimicrobial and antitubercular activities have been prominent areas of study, with some derivatives showing promising results against specific bacterial strains and Mycobacterium tuberculosis (Dave et al., 2007). This points towards its potential application in developing new antimicrobial agents.
Antioxidant and Photocatalytic Applications
Studies have also explored the antioxidant and photocatalytic potentials of compounds related to 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate. Coordination polymers with pyridinephenyl bifunctional ligands have demonstrated excellent performances in sensing various ions and organic compounds in aqueous solutions, as well as in the degradation of pollutants like methylene blue (Xue et al., 2021).
Material Science and MOF Construction
In material science, the compound's derivatives have been applied in the construction of metal-organic frameworks (MOFs) with enhanced stability and porosity. The strategic modification of ligands and secondary building units in these structures has led to materials with potentially significant applications in gas storage, separation, and catalysis (Sun et al., 2006).
Eigenschaften
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)12-5-3-7-21-9-12)24-16(23)11-4-2-6-13(8-11)17(18,19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJUSLZHIJYZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)
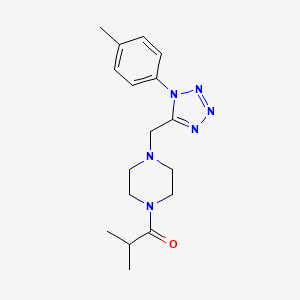
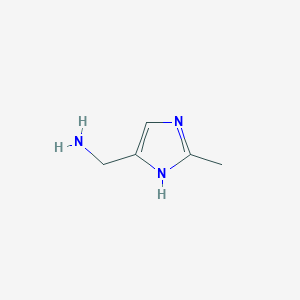
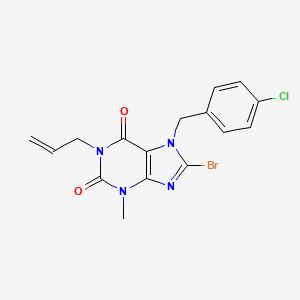

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)

